Fmoc-Orn(Ivdde)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

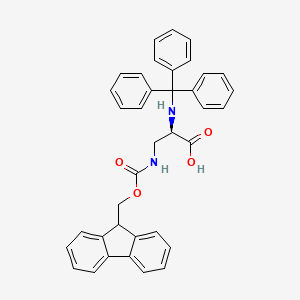

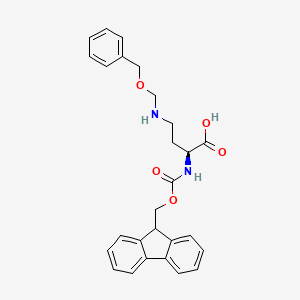

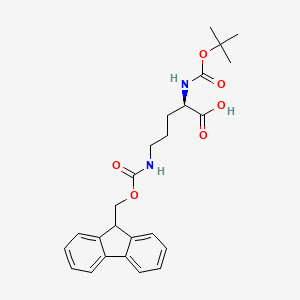

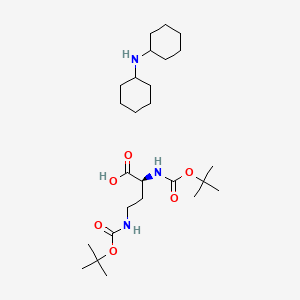

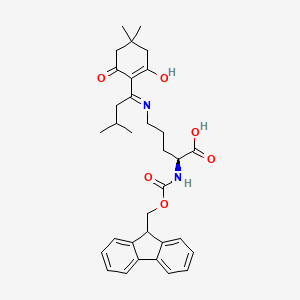

Fmoc-Orn(Ivdde)-OH, also known as N-Fmoc-N’-[2-(2,2-dimethoxyethyl)-1,3-dioxolane-4-yl]-L-ornithine, is an organic compound used in the synthesis of peptides and proteins. It is a derivative of Ornithine, a natural amino acid, and is widely used in peptide synthesis due to its high selectivity and efficiency. Fmoc-Orn(Ivdde)-OH is a valuable tool for researchers, as it can be used to synthesize a wide variety of peptides and proteins, including peptide hormones, peptide antibiotics, and peptide enzymes.

科学研究应用

Synthesis and Gelation Capability

Fmoc protected amino acids, such as Fmoc-Orn(Ivdde)-OH, can be used in the synthesis of mono-substituted cyclo(L-Lys-L-Lys)s . These compounds can form stable thermo-reversible organogels in various solvents, with the minimum gelation concentration (MGC) in a range of 1%―4% (mass fraction) .

Self-Assembly into Nanostructures

These gelators self-assemble into 3D nanofiber, nanoribbon, or nanotube network structures . This self-assembly is facilitated by the presence of Fmoc protected amino acids .

Solid Phase Peptide Synthesis (SPPS)

Fmoc protected amino acids are widely used in Solid Phase Peptide Synthesis (SPPS) . This method is particularly useful when larger amounts of peptides are needed for studies such as biological tests, NMR structural research, or interaction studies between peptides with other molecules .

Development of New Drugs

Peptides, which can be synthesized using Fmoc protected amino acids, are becoming increasingly important in the development of new drugs . They have several biological activities such as antimicrobial, antithrombotic, opioid, and antioxidant .

Materials Science

Peptides are also becoming increasingly important in materials science due to their self-assembling properties . The self-assembly of Fmoc protected amino acids into various structures can serve as excellent bio-organic scaffolds for diverse applications .

作用机制

Target of Action

Fmoc-Orn(Ivdde)-OH is a modified amino acid, and its primary targets are the biological systems where it can participate in the formation of peptides . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it a crucial component in peptide synthesis .

Mode of Action

The Fmoc group in Fmoc-Orn(Ivdde)-OH acts as a temporary protecting group for the N-terminus during peptide synthesis . It is cleaved by secondary amines such as piperidine, allowing the peptide chain to be assembled step by step . The Fmoc moiety’s hydrophobicity and aromaticity promote the association of building blocks, contributing to the self-assembly of Fmoc-modified amino acids and short peptides .

Biochemical Pathways

Fmoc-Orn(Ivdde)-OH, like other Fmoc-modified amino acids and short peptides, can self-assemble due to the hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . This self-assembly is a key biochemical pathway that results in unique and tunable morphologies of different functionalities .

Result of Action

The result of Fmoc-Orn(Ivdde)-OH’s action is the formation of peptides with specific sequences and structures. These peptides can have various biological activities, making them important in the environment in which they operate . The self-assembled structures formed by Fmoc-modified amino acids and short peptides can have various applications, including cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Action Environment

The action of Fmoc-Orn(Ivdde)-OH can be influenced by various environmental factors. For instance, the efficiency of the peptide synthesis process can be affected by the pH, temperature, and the presence of other chemicals . Furthermore, the self-assembly of Fmoc-modified amino acids and short peptides can be influenced by factors such as peptide sequences and the presence of substantial aromatic moieties in their side-chains .

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N2O6/c1-20(2)16-27(30-28(36)17-33(3,4)18-29(30)37)34-15-9-14-26(31(38)39)35-32(40)41-19-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,20,25-26,36H,9,14-19H2,1-4H3,(H,35,40)(H,38,39)/t26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZWSEOHAQFMBS-SANMLTNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Orn(Ivdde)-OH | |

Q & A

Q1: What is the significance of protecting the end amido group in Fmoc-Orn(Ivdde)-OH?

A1: Protecting the end amido group of amino acids like ornithine (Orn) with a protecting group like Ivdde is crucial during peptide synthesis. [] This protection prevents unwanted side reactions and ensures that the amino acid couples specifically at the desired site on the growing peptide chain.

Q2: What spectroscopic techniques were used to confirm the structure of Fmoc-Orn(Ivdde)-OH?

A2: The abstract mentions the use of four spectroscopic techniques for structural confirmation: []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。